N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a dicarbonyl compound.
Attachment of the furan rings: The furan rings can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the sulfanyl group: This step involves the reaction of a thiol with the triazole intermediate.
Final coupling with the acetamide group: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-14-7-8-15(2)17(11-14)22-19(26)13-29-21-24-23-20(18-6-4-10-28-18)25(21)12-16-5-3-9-27-16/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
HYZDNHJGNDUODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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